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Pseudouridine 5'-phosphate - 1157-60-4

Pseudouridine 5'-phosphate

Catalog Number: EVT-1183715
CAS Number: 1157-60-4
Molecular Formula: C9H13N2O9P
Molecular Weight: 324.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Pseudouridine 5'-phosphate is a C-nucleoside phosphate consisting of pseudouridine having a monophosphate group at the 5'-position. It is functionally related to a pseudouridine. It is a conjugate acid of a pseudouridine 5'-phosphate(2-).
Pseudouridine 5'-phosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Pseudouridine 5'-phosphate is a natural product found in Daphnia pulex with data available.
Pseudouridine 5'-phosphate is a metabolite found in or produced by Saccharomyces cerevisiae.
Classification and Source

Pseudouridine 5'-phosphate belongs to the class of C-nucleosides and is categorized under modified nucleotides. It is synthesized from pseudouridine through enzymatic processes involving specific kinases and glycosidases. The primary biological source of pseudouridine is the degradation of RNA, where it can be recycled through various metabolic pathways .

Synthesis Analysis

The synthesis of pseudouridine 5'-phosphate typically involves two key enzymatic reactions:

  1. Phosphorylation: Pseudouridine is first phosphorylated to form pseudouridine 5'-monophosphate by the enzyme pseudouridine kinase (PUKI). This reaction can be represented as:
    Pseudouridine+ATPPseudouridine 5 monophosphate+ADP\text{Pseudouridine}+\text{ATP}\rightarrow \text{Pseudouridine 5 monophosphate}+\text{ADP}
  2. Degradation and Recycling: Pseudouridine 5'-monophosphate can then undergo hydrolysis catalyzed by pseudouridine 5'-monophosphate glycosylase (PUMY), leading to the release of uracil and ribose-5-phosphate . The equilibrium constant for this reaction indicates a strong preference for the synthesis direction under physiological conditions.

Technical Parameters

  • Enzyme Kinetics: The reaction rates and equilibrium constants are critical for understanding the efficiency of these enzymatic processes. For instance, the equilibrium constant for the degradation of pseudouridine 5'-monophosphate is approximately 8.9×105M8.9\times 10^{-5}M, indicating a significant favorability towards synthesis over degradation .
Molecular Structure Analysis

The molecular structure of pseudouridine 5'-phosphate consists of a ribose sugar linked to a uracil base via a C-C glycosidic bond, with a phosphate group attached at the 5' position of the ribose.

Structural Features

  • Molecular Formula: C₉H₁₅N₂O₈P
  • Molecular Weight: Approximately 284.21 g/mol
  • Conformation: The ribose moiety adopts a typical C2'-endo conformation, which is crucial for its interaction with other biomolecules.

Crystallographic studies have provided insights into its binding interactions within enzyme active sites, revealing how the phosphate group interacts with metal ions and surrounding amino acids during enzymatic catalysis .

Chemical Reactions Analysis

Pseudouridine 5'-phosphate participates in several biochemical reactions:

  1. Synthesis from Uracil and Ribose-5-Phosphate: This reaction is catalyzed by pseudouridine-5'-phosphate glycosidase, which facilitates the formation of pseudouridine from uracil:
    Uracil+Ribose 5 phosphatePseudouridine 5 phosphate\text{Uracil}+\text{Ribose 5 phosphate}\rightarrow \text{Pseudouridine 5 phosphate}
  2. Hydrolysis: The reverse reaction leads to the cleavage of pseudouridine 5'-phosphate back into uracil and ribose-5-phosphate, allowing for metabolic recycling .

Reaction Conditions

  • Optimal pH and temperature conditions for these enzymatic reactions are critical for maximizing yield and efficiency.
Mechanism of Action

The mechanism by which pseudouridine 5'-phosphate functions involves its incorporation into RNA molecules, where it enhances stability and translational efficiency.

Interaction with Ribosomes

Incorporation into transfer RNA modifies its structure, allowing for improved interactions with ribosomes during protein synthesis. This modification has been shown to reduce immunogenicity in mRNA vaccines by evading innate immune responses, thus enhancing their efficacy .

Data Insights

Studies have demonstrated that modified mRNA containing pseudouridine exhibits superior translational capacity compared to unmodified counterparts, making it a valuable tool in therapeutic applications .

Physical and Chemical Properties Analysis

Pseudouridine 5'-phosphate exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in water due to its polar phosphate group.
  • Stability: Stable under physiological conditions but sensitive to extreme pH levels.
  • Spectroscopic Properties: Exhibits characteristic absorption peaks in UV-visible spectroscopy, particularly around 262 nm .
Applications

Pseudouridine 5'-phosphate has diverse applications in molecular biology and biotechnology:

  1. RNA Modification: Used extensively in modified mRNA synthesis for vaccines and therapeutics due to its ability to enhance stability and reduce immunogenicity.
  2. Research Tool: Serves as a substrate in biochemical assays to study enzyme kinetics and RNA interactions.
  3. Therapeutic Development: Plays a role in developing therapies targeting diseases where RNA modifications can lead to improved treatment outcomes.
Introduction to Pseudouridine 5'-Phosphate

Chemical and Structural Definition of Pseudouridine 5'-Phosphate

Pseudouridine 5'-phosphate (ΨMP), systematically named 5-(β-D-ribofuranosyl)uracil 5'-monophosphate, is a phosphorylated derivative of the modified nucleoside pseudouridine. Its molecular formula is C₉H₁₃N₂O₉P, with an average molecular weight of 324.18 g/mol for the free acid form [1] [3]. Structurally, ΨMP features a carbon-carbon (C-C) glycosidic bond between the uracil base (at the C5 position) and the ribose sugar (at the C1' position), distinguishing it from conventional uridine nucleotides that possess a nitrogen-carbon (N-C) glycosidic bond [1] [6]. This C-C linkage imparts greater rotational freedom, conformational stability, and enhanced hydrogen-bonding capacity due to the additional imino group (N1-H) acting as a hydrogen bond donor [4] [7].

The sodium salt form (C₉H₁₃N₂O₉P·xNa) is commonly utilized in research to improve aqueous solubility and stability [1]. In physiological conditions (pH 7.3), ΨMP exists as a dianion (charge: -2) due to deprotonation of its phosphate groups [3] [6]. Spectroscopic properties include characteristic UV absorption maxima at 260 nm, similar to uridine, but distinct nuclear magnetic resonance (NMR) chemical shifts resulting from the C-glycosidic bond [1] [9].

Table 1: Structural and Chemical Properties of Pseudouridine 5'-Phosphate

PropertyValue/Description
Molecular FormulaC₉H₁₃N₂O₉P (free acid); C₉H₁₃N₂O₉P·xNa (sodium salt)
Average Molecular Weight324.18 g/mol (free acid)
Glycosidic Bond TypeCarbon-carbon (C5-C1')
Charge at Physiological pH-2
SolubilityHigh water solubility (sodium salt form)
UV Absorption Maximum~260 nm
CAS Registry Number1157-60-4 (free acid)

Historical Discovery and Evolutionary Significance

Pseudouridine was first identified in 1951 as the "fifth ribonucleotide" in yeast ribosomal RNA due to its unexpected chromatographic behavior [4] [7]. Its phosphorylated form, ΨMP, gained prominence when bacterial metabolism studies revealed its role as an intermediate in pseudouridine catabolism. In 2008, Escherichia coli enzymes YeiC (a pseudouridine kinase) and YeiN (a ΨMP glycosidase) were molecularly characterized, confirming ΨMP's central metabolic position [8]. YeiC phosphorylates pseudouridine to ΨMP, while YeiN cleaves ΨMP into uracil and ribose-5-phosphate—representing the first known enzymatic hydrolysis of a C-C glycosidic bond [5] [8].

Evolutionarily, ΨMP metabolism exhibits a distinct trajectory. Prokaryotes and early eukaryotes possess conserved pathways for ΨMP degradation. Fungi and algae harbor bifunctional fusion proteins combining kinase and glycosylase domains, while plants localize these activities to peroxisomes [10]. Notably, mammals—including humans—lack functional ΨMP-metabolizing enzymes entirely, excreting pseudouridine unmetabolized [8] [10]. This evolutionary loss suggests potential biological roles for accumulated pseudouridine in mammalian systems.

Role in RNA Modification Landscapes

Pseudouridine 5'-phosphate serves as the activated precursor for pseudouridine incorporation during RNA modification, though its direct role is overshadowed by post-transcriptional isomerization mechanisms. Pseudouridylation—the isomerization of uridine to pseudouridine in RNA chains—occurs via two primary mechanisms:

  • RNA-Dependent Mechanism: Catalyzed by box H/ACA ribonucleoproteins (RNPs), which consist of a guide RNA and four core proteins (dyskerin/Nap57, NOP10, NHP2, GAR1). The guide RNA positions target uridines within the RNP active site for isomerization [4] [7].
  • RNA-Independent Mechanism: Catalyzed by standalone pseudouridine synthases (e.g., TruA, TruB families) acting directly on substrate RNAs [7].

ΨMP itself arises primarily from RNA degradation. Ribosomal RNA (rRNA) and transfer RNA (tRNA) turnover release pseudouridine, which is phosphorylated to ΨMP intracellularly. In Arabidopsis thaliana, ΨMP accumulates during vacuolar rRNA breakdown and is imported into peroxisomes for catabolism [10].

Table 2: Distribution of Pseudouridine Residues in Major RNA Classes

RNA TypeRepresentative Ψ ResiduesFunctional Impact
rRNA~187 sites in Arabidopsis; ~100 in humansStabilizes ribosome structure; enhances translational fidelity [4] [10]
tRNAPositions 38, 39, 55 (highly conserved)Optimizes anticodon-stem loop stability; affects codon binding [7]
snRNAU2 snRNA position 35 (mammals)Facilitates spliceosome assembly; modulates pre-mRNA splicing [4]
mRNA>2,000 sites mapped in humans; enriched in 5' UTRsPotential roles in translation regulation; biological significance under investigation [10]

Properties

CAS Number

1157-60-4

Product Name

Pseudouridine 5'-phosphate

IUPAC Name

[(2R,3S,4R,5S)-5-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

Molecular Formula

C9H13N2O9P

Molecular Weight

324.18 g/mol

InChI

InChI=1S/C9H13N2O9P/c12-5-4(2-19-21(16,17)18)20-7(6(5)13)3-1-10-9(15)11-8(3)14/h1,4-7,12-13H,2H2,(H2,16,17,18)(H2,10,11,14,15)/t4-,5-,6-,7+/m1/s1

InChI Key

MOBMOJGXNHLLIR-GBNDHIKLSA-N

SMILES

C1=C(C(=O)NC(=O)N1)C2C(C(C(O2)COP(=O)(O)O)O)O

Synonyms

pseudouridylic acid

Canonical SMILES

C1=C(C(=O)NC(=O)N1)C2C(C(C(O2)COP(=O)(O)O)O)O

Isomeric SMILES

C1=C(C(=O)NC(=O)N1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O

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